molecular formula C6H4ClNO5S B085868 4-Chloro-3-nitrobenzenesulfonic acid CAS No. 121-18-6

4-Chloro-3-nitrobenzenesulfonic acid

Cat. No. B085868
CAS RN: 121-18-6
M. Wt: 237.62 g/mol
InChI Key: RPKWNMFDAOACCX-UHFFFAOYSA-N
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Patent
US05315036

Procedure details

484 g of moist sodium salt of 4-chloro-3-nitrobenzene-1-sulphonic acid (with adhering sulphuric acid and sodium hydrogen sulphate), corresponding to 1 mol, were initially introduced in 650 ml of water and adjusted to a pH of 7 to 8 using 59 ml of 50% strength by weight sodium hydroxide solution. 147 g of anhydrous sodium sulphite (1.2 mol) were then added, and the reaction mixture was heated to boiling temperature and left at this temperature for 2 hours. 115 g of sodium chloride (1.97 mol) were then added, the mixture was cooled to 24° C. with stirring and the precipitate deposited was filtered off. The isolated solid was dissolved in 2,300 ml of water and this solution was added dropwise at 98° C. in the course of one hour to a mixture of 414 g of iron (7.4 mol), 150 ml of water and 2 ml of acetic acid. 20 minutes after completion of the addition, the reaction mixture was rendered alkaline with sodium carbonate and the iron oxide deposited was filtered off with suction. The iron oxide was then washed with 300 ml of warm water. The combined filtrates were warmed to 80° C., acidified with 182 ml of 78% strength by weight sulphuric acid (2.47 mol), which gave a pH of 0.5. The mixture was subsequently stirred at 80° C. for a further 30 minutes, then 1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization. After cooling to 20° C. with stirring, the deposited precipitate was filtered off. 235 g of moist 2-aminobenzene-1,4-disulphonic acid were obtained in the form of pale-grey, coarse crystals. This corresponds to 192.2 g of 100% pure product and a yield of 76% of theory.
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
147 g
Type
reactant
Reaction Step Three
Quantity
115 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.47 mol
Type
reactant
Reaction Step Six
Name
Quantity
414 g
Type
catalyst
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[OH-].[Na+].[S:18]([O-:21])([O-:20])=[O:19].[Na+].[Na+].[Cl-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(=O)(=O)(O)O>O.[Fe].C(O)(=O)C>[NH2:13][C:4]1[CH:5]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:7]=[CH:8][C:3]=1[S:18]([OH:21])(=[O:20])=[O:19] |f:2.3,4.5.6,7.8,9.10.11,^1:0|

Inputs

Step One
Name
Quantity
484 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
Name
Quantity
650 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
147 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
115 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
2.47 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
414 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
FILTRATION
Type
FILTRATION
Details
the precipitate deposited was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid was dissolved in 2,300 ml of water
ADDITION
Type
ADDITION
Details
20 minutes after completion of the addition
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the iron oxide deposited was filtered off with suction
WASH
Type
WASH
Details
The iron oxide was then washed with 300 ml of warm water
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates were warmed to 80° C.
CUSTOM
Type
CUSTOM
Details
gave a pH of 0.5
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 80° C. for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the deposited precipitate was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.